molecular formula C16H14BrN3O4 B3866272 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide CAS No. 303087-03-8

2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide

Cat. No.: B3866272
CAS No.: 303087-03-8
M. Wt: 392.20 g/mol
InChI Key: ULUUONRBKYKNEE-VCHYOVAHSA-N
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Description

2-(4-bromophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide is an organic compound that features a bromophenoxy group and a nitrobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide typically involves the reaction of 4-bromophenol with 3-nitrobenzaldehyde in the presence of a suitable base to form the intermediate 4-bromophenoxy-3-nitrobenzylidene. This intermediate is then reacted with propanohydrazide under reflux conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve recrystallization or chromatographic techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while acylation of the hydrazide moiety would yield various acylated products .

Scientific Research Applications

2-(4-bromophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The bromophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide
  • 2-(4-fluorophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide
  • 2-(4-methylphenoxy)-N’-(3-nitrobenzylidene)propanohydrazide

Uniqueness

2-(4-bromophenoxy)-N’-(3-nitrobenzylidene)propanohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets compared to its chloro, fluoro, or methyl analogs .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4/c1-11(24-15-7-5-13(17)6-8-15)16(21)19-18-10-12-3-2-4-14(9-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUUONRBKYKNEE-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303087-03-8
Record name 2-(4-BROMOPHENOXY)-N'-(3-NITROBENZYLIDENE)PROPANOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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